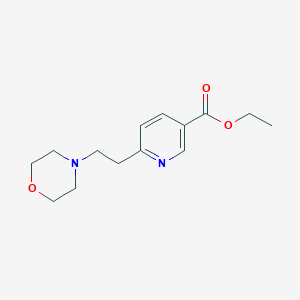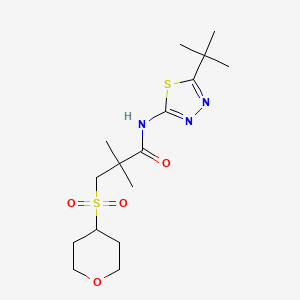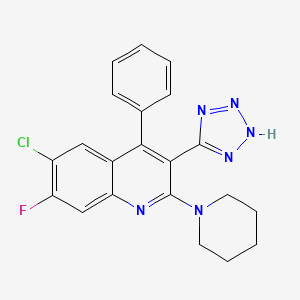
Ethyl 6-(2-morpholin-4-ylethyl)pyridine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PMID27109571-Compound-2 is a small molecular drug with a molecular weight of 264.32. It is known for its role as an inhibitor of fatty acid-binding proteins, specifically fatty acid-binding protein 4 (FABP4) and fatty acid-binding protein 5 (FABP5) . These proteins are involved in various metabolic processes, making this compound significant in the study of metabolic diseases such as obesity .
Preparation Methods
The synthesis of PMID27109571-Compound-2 involves several steps. The preparation method typically includes the following steps:
- Performing nuclear magnetism yield analysis, extraction, drying, filtration, reduced pressure distillation, and column layer separation to obtain the final product .
Mixing gaseous alkane with oxygen or air: to obtain a mixed gas.
Adding a chlorine-containing compound catalyst and/or a nitrogen-containing compound catalyst: into a light-transmitting reaction vessel.
Sequentially adding acid and a solvent: to the reaction mixture.
Reacting under normal pressure and illumination conditions: .
Chemical Reactions Analysis
PMID27109571-Compound-2 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxygen or air.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include hydrogen gas or reducing agents like sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may yield reduced derivatives .
Scientific Research Applications
PMID27109571-Compound-2 has a wide range of scientific research applications:
Chemistry: It is used as a model compound in the study of fatty acid-binding proteins and their inhibitors.
Biology: It is used to study the role of fatty acid-binding proteins in metabolic processes.
Medicine: It has potential therapeutic applications in the treatment of metabolic diseases such as obesity.
Industry: It is used in the development of new drugs targeting fatty acid-binding proteins
Mechanism of Action
The mechanism of action of PMID27109571-Compound-2 involves its binding to fatty acid-binding proteins, specifically FABP4 and FABP5. By inhibiting these proteins, the compound interferes with the normal metabolic processes that these proteins regulate. This inhibition can lead to changes in lipid metabolism and energy homeostasis, which are beneficial in the treatment of metabolic diseases .
Comparison with Similar Compounds
PMID27109571-Compound-2 is unique in its specific inhibition of FABP4 and FABP5. Similar compounds include:
PMID27109571-Compound-5: Another inhibitor of fatty acid-binding proteins, but with different binding affinities and specificities.
PMID27109571-Compound-6: Similar in structure but with variations in functional groups that affect its binding properties
These compounds share similar mechanisms of action but differ in their chemical structures and specificities, making PMID27109571-Compound-2 unique in its therapeutic potential.
Properties
Molecular Formula |
C14H20N2O3 |
|---|---|
Molecular Weight |
264.32 g/mol |
IUPAC Name |
ethyl 6-(2-morpholin-4-ylethyl)pyridine-3-carboxylate |
InChI |
InChI=1S/C14H20N2O3/c1-2-19-14(17)12-3-4-13(15-11-12)5-6-16-7-9-18-10-8-16/h3-4,11H,2,5-10H2,1H3 |
InChI Key |
XIDYSJNRQHEJQG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN=C(C=C1)CCN2CCOCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[3,3-dimethyl-2-[2-(methylamino)propanoylamino]butanoyl]-N-[[4-[[1-[3,3-dimethyl-2-[2-(methylamino)propanoylamino]butanoyl]-5-(1,2,3,4-tetrahydronaphthalen-1-ylcarbamoyl)pyrrolidin-3-yl]carbamoyl]phenyl]methyl]-N-[1-(2-fluorophenyl)ethyl]-3,4-dihydro-1H-isoquinoline-3-carboxamide](/img/structure/B10834774.png)
![Preparation of (R)-(6-(4-chlorophenyl)-8-methoxy-1-methyl-4H-benzo[f]-[1,2,4]triazolo[4,3-a][1,4]diazepin-4-yl)methyl methanesulfonate](/img/structure/B10834779.png)
![[6-(4-chlorophenyl)-1-methyl-8-(1-methylpyrazol-4-yl)-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-4-yl]methyl methanesulfonate](/img/structure/B10834785.png)
![N-cyclopropyl-3-[[(3R)-1,3-dimethyl-4-(oxan-4-yl)-2-oxo-3H-pyrido[2,3-b]pyrazin-6-yl]amino]benzenesulfonamide](/img/structure/B10834787.png)
![2-cyclopentyl-6-methoxy-8-(6-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-4-yl)-4H-1,4-benzoxazin-3-one](/img/structure/B10834788.png)
![8-(6-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-4-yl)-2-phenyl-4H-1,4-benzoxazin-3-one](/img/structure/B10834794.png)


![3-[[(3R)-1,3-dimethyl-4-(oxan-4-yl)-2-oxo-3H-pyrido[2,3-b]pyrazin-6-yl]amino]-N-ethylbenzenesulfonamide](/img/structure/B10834808.png)

![3-[[(3R)-1,3-dimethyl-4-(oxan-4-yl)-2-oxo-3H-pyrido[2,3-b]pyrazin-6-yl]amino]-N-(1-methylpiperidin-4-yl)benzenesulfonamide](/img/structure/B10834828.png)

![1-[(5-Chloro-4-fluoro-2-phenylphenyl)carbamoylamino]cyclopentane-1-carboxylic acid](/img/structure/B10834841.png)
![5-(6-Chloro-4-phenyl-2-piperidin-1-yl-quinolin-3-yl)-3H-[1,3,4]oxadiazole-2-thione](/img/structure/B10834845.png)
